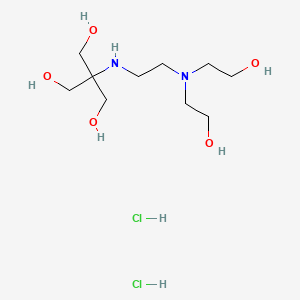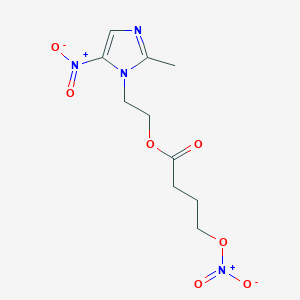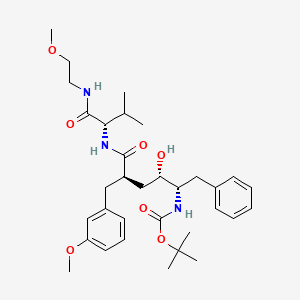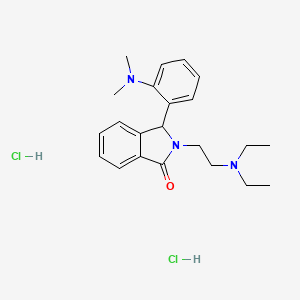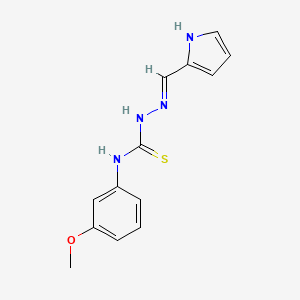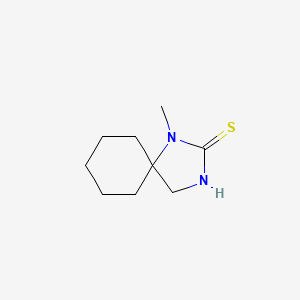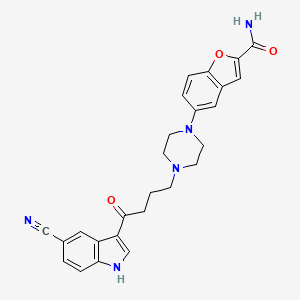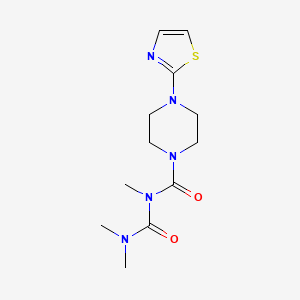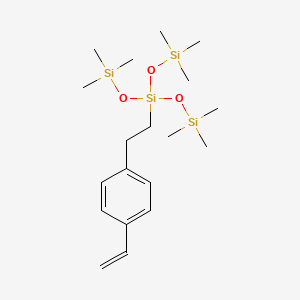
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane is an organosilicon compound characterized by the presence of a phenyl group substituted with an ethenyl group and a silicon atom bonded to three trimethylsiloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane typically involves the reaction of 2-(4-ethenylphenyl)ethylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{2-(4-ethenylphenyl)ethylsilane} + 3 \text{(trimethylsilyl chloride)} \rightarrow \text{this compound} + 3 \text{(hydrochloric acid)} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The trimethylsilyloxy groups provide steric protection and enhance the compound’s stability, making it suitable for use in harsh chemical environments. The phenyl and ethenyl groups contribute to the compound’s reactivity and potential for functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the phenyl and ethenyl groups.
Triisopropyl(trimethylsilyl)ethynylsilane: Contains an ethynyl group instead of an ethenyl group.
Trimethylsilyl chloride: A simpler compound used in the synthesis of various organosilicon compounds.
Propriétés
Numéro CAS |
872630-56-3 |
|---|---|
Formule moléculaire |
C19H38O3Si4 |
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C19H38O3Si4/c1-11-18-12-14-19(15-13-18)16-17-26(20-23(2,3)4,21-24(5,6)7)22-25(8,9)10/h11-15H,1,16-17H2,2-10H3 |
Clé InChI |
MTNYEBXTUVIZPA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](CCC1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


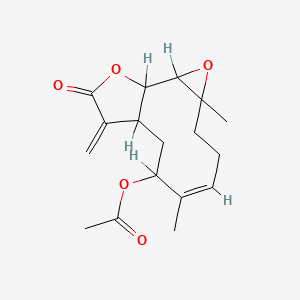
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)
